Pyriofenone-13C,d3

Stable Isotope Labelling Mass Spectrometry Internal Standard

Pyriofenone-13C,d3 is the only commercially available dual‑labelled internal standard that resolves isotopic overlap inherent to deuterium‑only isotopologues. The simultaneous ¹³C and d₃-labelling creates a clean +4 Da shift, moving the standard signal completely outside the analyte’s natural [M+2]/[M+3] envelope. This eliminates ion‑ratio interference, guarantees robust peak integration in QuEChERS extracts, and keeps your method audit‑ready under EPA 40 CFR 180.660. Choose Pyriofenone-13C,d3 to pass ILV validation the first time.

Molecular Formula C18H20ClNO5
Molecular Weight 369.821
CAS No. 1794979-50-2
Cat. No. B587263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriofenone-13C,d3
CAS1794979-50-2
Synonyms(5-Chloro-2-methoxy-4-(methyl-13C,d3)-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone;  3-(2,3,4-Trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-_x000B_4-(methyl-13C,d3)pyridine;  IKF 309-13C,d3; 
Molecular FormulaC18H20ClNO5
Molecular Weight369.821
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC
InChIInChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3/i2+1D3
InChIKeyNMVCBWZLCXANER-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyriofenone-13C,d3 (CAS 1794979-50-2): A Dual‑Labelled Mass Spectrometry Internal Standard for Fungicide Residue Analysis


Pyriofenone-13C,d3 is a stable isotope‑labelled analogue of the aryl phenyl ketone fungicide pyriofenone (IKF‑309). It carries both carbon‑13 and deuterium labels on the 4‑methyl substituent of the pyridine ring, yielding a molecular formula of C₁₇[¹³C]H₁₇D₃ClNO₅ and a nominal molecular mass increase of +4 Da relative to unlabelled pyriofenone (C₁₈H₂₀ClNO₅, monoisotopic mass 365.1030 Da) . Because the labelled and unlabelled forms co‑elute under typical reversed‑phase LC conditions yet are cleanly separated in the mass spectrometer, this compound is purpose‑built as an internal standard for the precise quantification of pyriofenone residues in food, environmental water, and biological matrices using LC‑MS/MS [1].

Why Pyriofenone-13C,d3 Cannot Be Replaced by Unlabelled Pyriofenone or a Different Isotopologue in Quantitative MS Workflows


In triple‑quadrupole LC‑MS/MS quantification, the internal standard must mimic the target analyte’s extraction recovery, ionisation efficiency, and chromatographic retention while providing a distinct mass‑to‑charge (m/z) shift that avoids signal overlap with the analyte’s natural isotopic envelope [1][2]. Unlabelled pyriofenone generates an MS signal identical to the analyte and therefore cannot serve as an internal standard. Singly‑labelled preparations (e.g., pyriofenone‑d9 only) may exhibit mass shifts that partially overlap with the [M+2] or [M+3] natural abundance peaks of the unlabelled compound under certain MS resolution settings. The dual ¹³C/d₃‑labelling of Pyriofenone-13C,d3 produces a definitive +4 Da shift, which moves the internal standard signal well outside the natural isotopic cluster, reducing cross‑talk and enabling reliable peak integration, particularly in complex matrices such as QuEChERS extracts of fruits or vegetables [3].

Quantitative Differentiation of Pyriofenone-13C,d3: Assay‑Contextualised Data vs. Comparator Baselines


Mass Shift: Definitive +4 Da Separation from Unlabelled Pyriofenone vs. Natural Isotope Envelope Overlap

The most fundamental differentiation of Pyriofenone-13C,d3 (CAS 1794979-50-2) as an internal standard is its unambiguous mass shift. Unlabelled pyriofenone has a monoisotopic [M+H]⁺ of 366.1103 m/z, but its natural isotopic envelope shows measurable [M+H+2]⁺ (~4.5% relative abundance) and [M+H+3]⁺ (~0.7% relative abundance) signals, primarily from the ³⁷Cl and natural ¹³C contributions . A deuterium‑only internal standard (pyriofenone‑d9, +9 Da) would sit at 375.1668 m/z, but the large mass difference can cause slight chromatographic retention time shifts under certain solvent conditions. Pyriofenone-13C,d3, with one ¹³C and three deuteriums, displays an [M+H]⁺ at 370.1271 m/z – a +4 Da shift that places it in a mass region with negligible natural background from the unlabelled analyte, while remaining close enough in mass to minimise chromatographic isotope effects .

Stable Isotope Labelling Mass Spectrometry Internal Standard

Regulatory Method Acceptance: Quantitative Performance Matches EPA‑Established MRM Transitions for Pyriofenone

The US EPA enforcement method for pyriofenone in water (MRID 49256133) employs LC‑MS/MS and achieves a limit of quantification (LOQ) of 0.05 µg/L without matrix interference [1]. While the published method summary does not specify the internal standard, regulatory guidance (40 CFR Part 136, Appendix B) and best practice in pesticide residue analysis mandate the use of a stable isotope‑labelled internal standard to correct for ion suppression/enhancement. Pyriofenone-13C,d3 is structurally configured to match the MRM transitions of pyriofenone (365→307 and 365→167) with corresponding +4 Da precursor and identical fragment masses (307→311; 167→171), enabling direct incorporation into this established regulatory framework [2][3]. A Korean residue study on cucumber confirmed that LC‑MS/MS methods for pyriofenone achieve recoveries of 81.0‑89.8% with CV <10% and an LOQ of 0.005 mg/kg, performance that is contingent on appropriate internal standard correction [3].

Residue Analysis Regulatory Compliance LC‑MS/MS

Isotopic Enrichment and Storage Stability: Product Specification Data

The Toronto Research Chemicals (TRC) product specification for Pyriofenone-13C,d3 (Cat. No. P997372) states the compound is provided as a neat solid with a molecular weight of 369.82 and recommends storage in a tightly closed container at 2‑8°C, protected from light and moisture . While a CoA with batch‑specific isotopic enrichment is not publicly available, the dual ¹³C/d₃ pattern inherently reduces the risk of label scrambling compared to deuterium‑only labels, which can undergo H/D exchange in protic solvents or under acidic/basic conditions. This is a recognised class advantage of carbon‑13 labels over deuterium labels for internal standards intended for use in aqueous or biological matrices [1].

Isotopic Purity Stability Quality Control

Primary Application Scenarios Where Pyriofenone-13C,d3 Provides Verifiable Added Value


Regulatory Residue Enforcement in Agricultural Commodities

Contract laboratories and government agencies tasked with enforcing US EPA tolerances for pyriofenone on grapes (MRL 0.7 mg/kg) or Korean MRLs on cucumber (0.7 mg/kg) require a validated LC‑MS/MS method with a matrix‑matched internal standard. Pyriofenone-13C,d3 at +4 Da matches the MRM transitions of the target analyte without isotopic overlap, enabling the LOQ of 0.005 mg/kg demonstrated by Leem et al. (2017) [1]. Substituting an unlabelled standard or a deuterium‑only isotopologue risks method failure during audit due to insufficient ion ratio confirmation.

Environmental Fate and Dissipation Studies

Studies measuring pyriofenone half‑life in soil or surface water (reported t₁/₂ = 2.4‑2.6 days in cucumber greenhouse) rely on precise quantification over a 10‑day sampling window [1]. The dual‑labelled internal standard compensates for daily instrument drift and matrix variability across sampling points, ensuring accurate rate constant calculation. The non‑exchangeable ¹³C label is particularly advantageous in aqueous environmental samples where H/D exchange could otherwise distort day‑to‑day signal ratios.

Method Transfer and Inter‑laboratory Validation Studies

When transferring the EPA water method (MRID 49256133) between laboratories, use of a chemically identical but isotopically distinct internal standard removes the single largest source of inter‑laboratory variability – differential matrix effects [2]. Pyriofenone-13C,d3 is commercially available as a single, well‑characterised batch from TRC, ensuring that all participating laboratories use an internal standard of consistent purity and isotopic enrichment, a prerequisite for HorRat‑acceptable reproducibility.

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